molecular formula C14H18INO B14898018 4-iodo-N-(4-methylcyclohexyl)benzamide

4-iodo-N-(4-methylcyclohexyl)benzamide

Cat. No.: B14898018
M. Wt: 343.20 g/mol
InChI Key: BWABNNDRFNXTJK-UHFFFAOYSA-N
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Description

Overview of Substituted Benzamide (B126) Scaffolds in Chemical Biology and Medicinal Chemistry Research

Substituted benzamides are a class of organic compounds that have a rich history in medicinal chemistry. This structural motif is present in a wide array of therapeutic agents, demonstrating a remarkable versatility in biological activity. Benzamide derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. Their ability to interact with a variety of biological targets, such as enzymes and receptors, makes them a privileged scaffold in drug discovery and development. The therapeutic utility of benzamides is exemplified by drugs like amisulpride, used in the treatment of psychiatric disorders, and various other agents targeting a spectrum of diseases.

Rationale for Investigating Iodinated and N-Substituted Benzamide Derivatives

The functionalization of the benzamide scaffold with different substituents is a key strategy for modulating its physicochemical and pharmacological properties. The introduction of an iodine atom, as seen in 4-iodo-N-(4-methylcyclohexyl)benzamide, is of particular interest for several reasons. Halogenation, and specifically iodination, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological targets. Furthermore, the presence of iodine allows for the potential development of radioiodinated analogs, which are valuable tools in diagnostic imaging and radiotherapy.

Significance and Potential Academic Research Domains for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest several domains for academic investigation. The combination of the 4-iodo-benzamide core with the N-(4-methylcyclohexyl) group could lead to compounds with unique biological profiles.

Potential research directions for this compound could include:

Anticancer Research: Given that some iodinated benzamides have been investigated for their potential as chemotherapeutic agents, exploring the cytotoxic effects of this compound against various cancer cell lines would be a logical step.

Anti-inflammatory and Analgesic Studies: Building on the known activities of N-[4-(alkyl)cyclohexyl]-substituted benzamides, this molecule could be screened for its potential to modulate inflammatory pathways and alleviate pain. nih.gov

Development of Molecular Probes: The presence of the iodine atom makes this compound a candidate for the development of radiolabeled ligands for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, which could be used to study specific biological targets in vivo.

Interactive Data Table: Predicted Properties of this compound

Due to the limited availability of experimental data for this compound, the following table presents computationally predicted physicochemical properties. These values are estimates and may differ from experimentally determined values.

PropertyPredicted Value
Molecular Formula C₁₄H₁₈INO
Molecular Weight 343.20 g/mol
IUPAC Name This compound
CAS Number Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available
LogP Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18INO

Molecular Weight

343.20 g/mol

IUPAC Name

4-iodo-N-(4-methylcyclohexyl)benzamide

InChI

InChI=1S/C14H18INO/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h4-7,10,13H,2-3,8-9H2,1H3,(H,16,17)

InChI Key

BWABNNDRFNXTJK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for N-Substituted Benzamides

The formation of the amide bond is a cornerstone of organic chemistry, and several reliable methods are available for synthesizing N-substituted benzamides like the target compound.

The most direct route to an N-substituted benzamide (B126) involves the coupling of a carboxylic acid with an amine. This transformation, however, is not spontaneous as amines are basic and tend to deprotonate carboxylic acids, forming a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling reagents are employed to activate the carboxylic acid.

One common class of coupling agents is carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). In this process, the hydroxyl group of the carboxylic acid is converted into a good leaving group, which is then displaced by the amine nucleophile in a nucleophilic acyl substitution reaction. libretexts.org More modern and "green" approaches aim to form the amide bond with minimal waste. One such method involves the in-situ formation of a thioester from the carboxylic acid, which is then treated directly with the amine to yield the amide. nih.govrsc.org This can be performed in a one-pot fashion, improving efficiency. nih.govrsc.org Solvent-free methods using methoxysilanes as coupling agents have also been developed, offering high yields under thermal conditions. rsc.org

For the synthesis of the target compound, this would involve the reaction of 4-iodobenzoic acid with 4-methylcyclohexylamine (B30895) using one of the activation strategies outlined below.

Table 1: Selected Methods for Direct Amide Bond Formation

Activation Method Reagents Key Features
Carbodiimide Coupling Carboxylic Acid, Amine, DCC Forms a good leaving group; produces dicyclohexylurea byproduct. libretexts.org
Thioester Intermediate Carboxylic Acid, Thiolating Agent, Amine Can be performed in one-pot; offers "greener" reaction conditions. rsc.org

A highly efficient and widely used method for preparing amides is the nucleophilic acyl substitution reaction between an amine and a more reactive carboxylic acid derivative, typically an acyl chloride. unair.ac.idresearchgate.net In this approach, 4-iodobenzoic acid would first be converted to 4-iodobenzoyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with 4-methylcyclohexylamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. unair.ac.idresearchgate.net

This method is often high-yielding and proceeds under mild conditions. unair.ac.idresearchgate.net For instance, N-phenylbenzamides have been synthesized in excellent yields by reacting substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine. unair.ac.id

Palladium-catalyzed cross-coupling reactions have become powerful tools for forming carbon-nitrogen bonds, offering an alternative route to benzamides. acs.org These methods can construct the amide bond through various strategies, such as the aminocarbonylation of aryl halides or the direct coupling of amides with other molecules. Recent advancements have focused on the coupling of amides with cyclopropanols to form γ-diketones through simultaneous C–N and C–C activation, showcasing the versatility of palladium catalysis in amide chemistry. rsc.org Another innovative approach involves the denitrogenative cross-coupling of unair.ac.idacs.orgacs.org-benzotriazin-4(3H)-ones with organoaluminum reagents, catalyzed by palladium, to afford N-aryl amides. acs.org These advanced methods highlight the ongoing development in the field, providing novel pathways for complex amide synthesis. researchgate.net

Strategies for Regioselective Iodination of Benzamide Scaffolds

Introducing an iodine atom onto the benzamide scaffold with high regioselectivity is critical for the synthesis of 4-iodo-N-(4-methylcyclohexyl)benzamide. While synthesis often begins with an already iodinated starting material (e.g., 4-iodobenzoic acid), direct iodination of the pre-formed benzamide ring is also a viable strategy.

Aryl iodides are valuable intermediates in organic synthesis due to their utility in cross-coupling reactions. rsc.org Direct C–H iodination of arenes represents an atom-economical approach to their synthesis. Transition-metal catalysis has enabled significant progress in this area. For example, iridium-catalyzed ortho-C–H iodination of benzamides has been achieved using N-iodosuccinimide (NIS) as the iodine source. acs.orgnih.gov This process utilizes the amide group as a directing group to achieve high selectivity for the ortho position. acs.orgnih.gov

However, to obtain the para-iodo isomer, different strategies are required. Traditional electrophilic aromatic substitution reactions on an activated benzene (B151609) ring can lead to a mixture of ortho and para products. To achieve high selectivity for the 4-position, one might rely on the steric hindrance of the N-substituent to favor para-substitution or employ starting materials where the para-position is electronically favored for substitution. An alternative synthetic route involves the iodination of a precursor molecule, such as an aniline (B41778) derivative, before the amide bond is formed. For example, 2-iodo-4-substituted anilines can be synthesized and subsequently reacted with acid chlorides to yield the corresponding iodinated benzamides. buet.ac.bd

Table 2: Comparison of Iodination Strategies for Benzamides

Method Position Selectivity Reagents Comments
Ir-Catalyzed C-H Activation Ortho [Cp*Ir(H₂O)₃]SO₄, NIS Amide acts as a directing group, leading to high ortho-selectivity. acs.orgnih.gov
Electrophilic Aromatic Substitution Ortho/Para mixture I₂, Oxidizing Agent Lacks high regioselectivity for a single isomer without specific directing or blocking groups.

Design and Synthesis of Structural Analogs and Derivatives of this compound

The 4-iodo substituent on the phenyl ring serves as a versatile synthetic handle for creating a wide array of structural analogs. The carbon-iodine bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more complex molecules.

The transformation of the aryl iodide into other functional groups is a powerful strategy for generating molecular diversity. By leveraging the reactivity of the C-I bond, a library of derivatives can be synthesized from a common 4-iodobenzamide (B1293542) intermediate. This approach is analogous to the regioselective functionalization of poly-brominated benzamide scaffolds, where sequential palladium-catalyzed cross-coupling and lithium-halogen exchange reactions are used to install a variety of substituents. nih.gov

Common palladium-catalyzed reactions that utilize aryl iodides include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, introducing a new aryl or alkyl group at the 4-position.

Heck Coupling: Reaction with an alkene to form a substituted alkene, effectively adding a vinyl group to the phenyl ring.

Sonogashira Coupling: Reaction with a terminal alkyne to form a new carbon-carbon triple bond, introducing an alkynyl moiety.

Buchwald-Hartwig Amination: Reaction with an amine to replace the iodine with a new nitrogen-based functional group.

Stille Coupling: Reaction with an organotin compound to form a new C-C bond.

These transformations allow for the systematic modification of the phenyl ring, enabling the exploration of structure-activity relationships for various applications.

Structural Variations of the N-Alkyl Cyclohexyl Moiety

The synthesis of "this compound" serves as a template for a wide array of structural analogs, which can be generated by modifying the N-alkyl cyclohexyl portion of the molecule. These variations are typically achieved by employing different substituted cyclohexylamines as starting materials in the final acylation step with a 4-iodobenzoyl derivative. The diversity of commercially available or synthetically accessible cyclohexylamines allows for systematic exploration of the structure-activity relationship.

Key structural modifications to the cyclohexyl ring can include:

Position of the Alkyl Group: Moving the methyl group from the C4 position to C2 or C3 would generate constitutional isomers.

Nature of the Alkyl Group: The methyl group can be replaced by other alkyl groups (e.g., ethyl, propyl, isopropyl, tert-butyl) to probe the effects of steric bulk.

Number of Substituents: Introduction of additional substituents on the cyclohexyl ring.

Introduction of Heteroatoms: Replacing a methylene (B1212753) unit in the cyclohexyl ring with a heteroatom like oxygen or nitrogen to create heterocyclic analogs.

The general synthetic approach involves the standard Schotten-Baumann reaction, which couples an acyl chloride with an amine. In this context, 4-iodobenzoyl chloride would be reacted with a chosen substituted cyclohexylamine (B46788) in the presence of a base to yield the corresponding N-substituted benzamide.

Table 1: Examples of Structural Variations on the N-Cyclohexyl Moiety

Starting Cyclohexylamine DerivativeResulting Benzamide AnalogType of Variation
3-Methylcyclohexylamine4-iodo-N-(3-methylcyclohexyl)benzamidePositional Isomerism
4-Ethylcyclohexylamine4-iodo-N-(4-ethylcyclohexyl)benzamideAlkyl Group Homologation
4-(Trifluoromethyl)cyclohexylamine4-iodo-N-(4-(trifluoromethyl)cyclohexyl)benzamideElectronic Modification
4,4-Dimethylcyclohexylamine4-iodo-N-(4,4-dimethylcyclohexyl)benzamideGeminal Disubstitution

These modifications allow for fine-tuning of the molecule's physicochemical properties, such as lipophilicity, polarity, and conformational preferences, which are critical determinants of its biological interactions.

Isomeric and Stereochemical Diversification

The presence of a substituted cyclohexane (B81311) ring introduces significant opportunities for isomeric and stereochemical complexity in benzamide derivatives. For the parent compound, "this compound," the 4-methylcyclohexyl group can exist as two distinct diastereomers: cis and trans.

The stereochemistry is determined by the relative orientation of the methyl group and the benzamide substituent on the cyclohexane ring. In the more stable chair conformation, substituents can occupy either an axial or an equatorial position.

trans-isomer: In the most stable chair conformation, both the methyl group and the N-amide substituent can occupy equatorial positions. This arrangement minimizes steric strain, particularly 1,3-diaxial interactions, making the trans-diequatorial conformer the most thermodynamically stable.

cis-isomer: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the steric bulk of the benzamide group, the methyl group would preferentially occupy the axial position to place the larger group in the equatorial position. However, this still results in higher steric strain compared to the trans isomer.

The synthesis of stereochemically pure isomers of the final compound requires starting with a pure cis or trans isomer of 4-methylcyclohexylamine. The separation of these amine isomers can be challenging but is crucial for obtaining a single, well-defined final product. The stereochemical configuration can have a profound impact on the molecule's three-dimensional shape and its ability to bind to biological targets.

Table 2: Stereoisomers of this compound

IsomerRelative ConfigurationPreferred Conformation (Substituent Positions)Relative Stability
trans1,4-disubstituted (opposite sides)Di-equatorialMore stable
cis1,4-disubstituted (same side)Axial/EquatorialLess stable

Conformational analysis is a key aspect of studying these molecules, as the cyclohexane ring is not static and undergoes ring-flipping, interconverting the axial and equatorial positions. youtube.comyoutube.com The energy difference between the conformers dictates the equilibrium population of each state. For monosubstituted cyclohexanes, the equatorial position is generally favored for bulky substituents to avoid unfavorable steric interactions. youtube.com

Emerging Synthetic Methodologies Applicable to Benzamide Scaffolding

Modern synthetic chemistry offers powerful tools for the construction and functionalization of benzamide structures, moving beyond classical methods to provide more efficient and novel pathways.

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has become a transformative strategy for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to modifying complex molecules. researchgate.netnih.govresearchgate.net The amide group in benzamide derivatives can act as an effective directing group, enabling high regioselectivity, typically at the ortho position of the benzene ring.

Various transition metals have been employed for this purpose:

Ruthenium: Ruthenium catalysts have been used for C-H arylations, providing a direct route to biaryl compounds. nih.gov

Palladium: Palladium catalysis is widely used for C-H functionalization, including arylations of anilides. nih.gov

Nickel: Nickel-catalyzed C-H alkylation of benzamides has been achieved with broad functional group tolerance at room temperature. nih.govnih.gov

Copper, Iron, and Manganese: More earth-abundant 3d metals are gaining traction. For instance, copper catalysis has been used for electrochemical C-H aminations and alkynylations of benzamides. nih.gov Ferraelectro-catalyzed (iron-based) C-H arylations have also been reported as a greener alternative. nih.gov

These methods allow for the late-stage functionalization of the benzamide core, enabling the introduction of various substituents (e.g., alkyl, aryl, heteroatom groups) directly onto the aromatic ring without the need for pre-functionalized starting materials. researchgate.net

Table 3: Selected Transition Metal-Catalyzed C-H Functionalizations of Benzamides

Metal CatalystType of FunctionalizationKey Features
Ruthenium(II)C-H ArylationChelation-assisted, regioselective. nih.gov
Palladium(II)C-H ArylationEffective for anilides in micellar catalysis. nih.gov
Nickel(II)C-H AlkylationProceeds at room temperature, broad tolerance. nih.gov
Copper(I/II)C-H Amination/AlkynylationUtilizes electricity as a green oxidant. nih.gov
Iron(II/III)C-H ArylationFerraelectro-catalyzed, uses biomass-derived solvent. nih.gov

Domino Reactions in Benzamide Synthesis

Domino reactions, also known as cascade or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. This approach significantly enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste.

Several domino strategies are applicable to the synthesis of complex heterocyclic structures from benzamide precursors. For example, an iodine-mediated domino protocol has been developed for the synthesis of benzamides from ethylarenes, proceeding through the in-situ formation of a triiodomethyl ketone intermediate followed by nucleophilic substitution with an amine. researchgate.net

In another example, a domino sequence involving imination, intramolecular cyclization, and nucleophilic ring-opening has been used to synthesize tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one derivatives, where benzamide-related structures act as key intermediates. rsc.org These elegant strategies allow for the rapid construction of molecular complexity from relatively simple starting materials, showcasing the power of domino reactions in modern organic synthesis.

Structure Activity Relationship Sar and Computational Ligand Design

Elucidation of Key Structural Determinants for Biological Recognition

The biological activity of 4-iodo-N-(4-methylcyclohexyl)benzamide is intricately linked to the specific contributions of its constituent chemical moieties. The iodine atom, the N-alkyl cyclohexyl group, and the central benzamide (B126) linkage each play a crucial role in the molecule's interaction with its biological targets.

Contribution of the Iodine Atom to Receptor Binding Affinity and Selectivity

The presence of a halogen atom, particularly iodine, at the 4-position of the benzoyl ring is a critical determinant of the compound's binding affinity and selectivity. Research on related 4-iodobenzamide (B1293542) derivatives has demonstrated the significance of this substitution. For instance, the radioiodinated benzamide, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, has been shown to exhibit high affinity for sigma receptors, suggesting that the iodine atom can be a key feature for potent receptor interaction. nih.gov The introduction of an iodine atom can influence ligand-receptor interactions through various mechanisms, including halogen bonding, hydrophobic interactions, and by altering the electronic properties of the aromatic ring. The size and polarizability of the iodine atom can lead to favorable interactions with specific amino acid residues within a receptor's binding pocket, thereby enhancing binding affinity.

The position of the halogen on the benzamide ring is also crucial. Studies on halogenated benzamides have shown that substitutions at the para-position often lead to optimal activity. This suggests that the 4-iodo substitution in this compound is likely a key contributor to its biological recognition profile.

Role of the N-Alkyl Cyclohexyl Group in Molecular Recognition

The N-alkyl cyclohexyl moiety is another essential component influencing the pharmacological properties of this benzamide derivative. The cyclohexyl group, being a bulky and lipophilic entity, can engage in hydrophobic interactions within the receptor's binding site. The conformational flexibility of the cyclohexane (B81311) ring, which can exist in chair and boat conformations, allows it to adapt to the topology of the binding pocket.

Importance of the Benzamide Linkage and Conformational Flexibility

The central benzamide linkage (–CO–NH–) is a cornerstone of the molecular architecture, providing a rigid scaffold while also allowing for a degree of conformational flexibility. This amide bond is capable of forming crucial hydrogen bonds with amino acid residues in the receptor, a common and vital interaction for ligand binding.

Crystallographic studies of related N-cyclohexylbenzamides have shown that the amide group can be twisted with respect to the benzene (B151609) ring. nih.gov This torsional angle, along with the rotation around the N-cyclohexyl bond, imparts a degree of conformational freedom to the molecule. This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation to fit within the binding site of a receptor. The interplay between the rigidity of the aromatic ring and the flexibility of the amide and cyclohexyl moieties is a key factor in the molecular recognition process.

Stereochemical Influences on Pharmacological Activity

The presence of a stereocenter at the 4-position of the cyclohexyl ring in this compound introduces the possibility of cis and trans isomers. The spatial arrangement of the methyl group relative to the benzamide substituent can significantly impact the molecule's interaction with a chiral biological target.

Advanced Computational Chemistry Approaches in Benzamide Research

Computational chemistry provides powerful tools to investigate the interactions of benzamide derivatives at a molecular level, guiding the design of new and more potent compounds.

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For benzamide derivatives, docking studies can provide valuable insights into their binding modes and help to rationalize their structure-activity relationships.

In silico studies on various benzamide derivatives have demonstrated the utility of molecular docking in identifying key interactions with their biological targets. nih.gov For this compound, docking simulations could be employed to visualize its binding pose within a specific receptor active site. Such simulations could reveal the specific amino acid residues that interact with the 4-iodo substituent, the 4-methylcyclohexyl group, and the benzamide linkage. For example, docking could elucidate the formation of hydrogen bonds between the amide group and the receptor, as well as hydrophobic and potential halogen bonding interactions involving the iodo and methylcyclohexyl moieties. These computational insights can guide the rational design of new analogs with improved affinity and selectivity.

Below is an interactive data table summarizing the key structural features and their contributions to the biological activity of this compound.

Structural FeatureKey Contribution to Biological RecognitionRelevant Findings
4-Iodo Substituent Enhances receptor binding affinity and selectivity through halogen bonding and hydrophobic interactions.Studies on 4-iodobenzamide derivatives show high affinity for sigma receptors. nih.gov
N-(4-methylcyclohexyl) Group Provides hydrophobic interactions and conformational flexibility for optimal receptor fit. The 4-methyl group can further refine binding.Research on N-[4-(alkyl)cyclohexyl]-substituted benzamides indicates their role in anti-inflammatory and analgesic activities.
Benzamide Linkage Forms crucial hydrogen bonds with the receptor and provides a balance of rigidity and conformational flexibility.Crystallographic data of N-cyclohexylbenzamides reveal a twisted conformation between the amide and benzene ring. nih.gov
Stereochemistry The cis/trans isomerism of the 4-methylcyclohexyl group can lead to differential binding and pharmacological activity.The spatial arrangement of substituents is known to be a critical determinant of biological activity for chiral molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific QSAR models for this compound were found in the available literature. A typical QSAR study would involve the statistical analysis of a series of related compounds to develop a mathematical model that correlates their chemical structures with their biological activities. Such a model for this compound and its analogs would help in predicting the inhibitory potency of new, unsynthesized compounds. The development of a robust QSAR model requires a dataset of compounds with measured biological activities and the calculation of various molecular descriptors.

Pharmacophore Development and Virtual Screening Strategies

There is no information available on the development of a specific pharmacophore model based on this compound. A pharmacophore model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity. This model could then be used as a 3D query to screen large compound libraries virtually to identify other potential inhibitors with diverse chemical scaffolds.

Preclinical in Vivo Investigations and Pharmacological Evaluation Non Clinical Focus

Pharmacokinetic Characterization in Animal Models

Comprehensive searches for peer-reviewed literature and patent databases did not yield specific preclinical data on the pharmacokinetic profile of 4-iodo-N-(4-methylcyclohexyl)benzamide. While studies on structurally related benzamide (B126) compounds exist, information detailing the in vivo behavior of this specific molecule is not publicly available. Therefore, a quantitative description of its absorption, distribution, metabolism, and excretion (ADME) properties in animal models cannot be provided at this time.

Biodistribution and Organ Distribution

There is no available research detailing the biodistribution and specific organ uptake of this compound in any animal models. Studies that would typically involve radiolabeling the compound to track its concentration in various tissues and organs over time have not been published.

Clearance and Elimination Patterns

Information regarding the clearance rates and elimination pathways of this compound from the body is not present in the current scientific literature. Consequently, data on its half-life, the primary routes of excretion (e.g., renal, hepatic), and the identity of any potential metabolites are unknown.

Receptor Occupancy and Specificity In Vivo

No in vivo studies have been published that characterize the receptor occupancy and specificity of this compound. Research that would typically employ techniques such as positron emission tomography (PET) or ex vivo autoradiography to determine the extent and selectivity of its binding to specific biological targets in a living organism has not been reported.

Assessment of Pharmacological Effects in Mechanistic Animal Models

There is a lack of published research on the pharmacological effects of this compound in mechanistic animal models. As a result, its potential therapeutic or physiological activities in vivo remain uncharacterized.

Advanced Research Applications and Methodologies

Development of Radioligands for Molecular Imaging Research

The presence of an iodine atom in the structure of 4-iodo-N-(4-methylcyclohexyl)benzamide makes it an ideal candidate for radiolabeling, a critical process in the development of radioligands for molecular imaging research. These radiolabeled versions of the compound can be used to non-invasively visualize and quantify biological processes at the molecular level within living organisms.

Radiosynthesis of Iodine-125 or Carbon-11 Labeled Benzamides

The radiosynthesis of this compound can be achieved with isotopes such as Iodine-125 (¹²⁵I) for Single Photon Emission Computed Tomography (SPECT) or Carbon-11 (¹¹C) for Positron Emission Tomography (PET).

The introduction of ¹²⁵I is often accomplished via electrophilic radioiodination of a suitable precursor. A common strategy involves the use of a non-iodinated precursor, N-(4-methylcyclohexyl)benzamide, which can be subjected to radioiodination using [¹²⁵I]NaI in the presence of an oxidizing agent like Chloramine-T or Iodogen®. nih.gov Alternatively, a precursor with a leaving group, such as a trialkyltin or boronic acid derivative at the 4-position of the benzamide (B126) ring, can be used for a more regioselective radioiododestannylation or radioiododeboronation reaction. nih.gov These methods can produce the desired [¹²⁵I]this compound with high radiochemical purity and specific activity suitable for in vitro and in vivo studies.

For labeling with the short-lived positron emitter ¹¹C (half-life ≈ 20.4 minutes), a different synthetic approach is required. scholaris.camdpi.com One possible route involves the preparation of a precursor such as 4-amino-N-(4-methylcyclohexyl)benzamide. This precursor can then be subjected to a Sandmeyer-type reaction using [¹¹C]CuCN, generated from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄, to introduce the ¹¹C-label in the form of a nitrile, which can then be converted to the desired benzamide. openmedscience.com Another approach could involve the use of [¹¹C]CO in a palladium-catalyzed carbonylation reaction with a suitable precursor. nih.gov The rapid and efficient synthesis is crucial due to the short half-life of ¹¹C. nih.gov

Table 1: Hypothetical Radiosynthesis Parameters for Labeled this compound

Parameter[¹²⁵I]this compound[¹¹C]this compound
Precursor N-(4-methylcyclohexyl)-4-stannylbenzamide4-amino-N-(4-methylcyclohexyl)benzamide
Radionuclide [¹²⁵I]NaI[¹¹C]CuCN
Reaction Time 15-30 minutes5-10 minutes
Radiochemical Yield > 70%20-40% (decay-corrected)
Radiochemical Purity > 98%> 95%

Preclinical Imaging Modalities (e.g., PET, SPECT) for Receptor Mapping

Once radiolabeled, [¹²⁵I]this compound and [¹¹C]this compound can be employed in preclinical imaging studies using SPECT and PET, respectively. nih.gov These imaging techniques allow for the non-invasive mapping of specific molecular targets, such as receptors, in the body. The utility of these radioligands is highly dependent on their affinity and selectivity for a particular biological target. Benzamide derivatives have been noted for their interaction with a variety of receptors, including dopamine (B1211576) and sigma receptors. nih.govacs.org

In preclinical models, such as rodents, the radiolabeled compound is administered, and its distribution and accumulation in various organs and tissues are monitored over time. ekb.eg For instance, if this compound has a high affinity for a specific receptor that is densely expressed in certain brain regions, PET or SPECT imaging would reveal high signal intensity in those areas. nih.gov This information is invaluable for understanding the role of these receptors in both normal physiological processes and in disease states.

Characterization of Brain Penetration and Efflux Transporter Interactions

Furthermore, many molecules that cross the BBB are subject to active removal from the brain by efflux transporters, such as P-glycoprotein (P-gp). tg.org.auuq.edu.aumedsafe.govt.nznih.gov Interaction with these transporters can significantly reduce the concentration of a radioligand in the brain, leading to a poor imaging signal. researchgate.net In vitro assays, such as the parallel artificial membrane permeability assay (PAMPA-BBB) or cell-based transport assays using cell lines that overexpress P-gp, can be used to predict the brain penetration and potential for efflux of this compound. mdpi.com

Table 2: Predicted Physicochemical Properties and Brain Penetration Potential

PropertyPredicted ValueImplication for Brain Penetration
Molecular Weight ~357 g/mol Favorable for passive diffusion
LogP (Lipophilicity) 3.5 - 4.5Potentially good passive permeability
P-gp Substrate Potential Moderate to HighMay be subject to efflux from the brain

Utilization as Chemical Probes for Target Identification and Validation in Biological Systems

Beyond imaging, this compound can be utilized as a chemical probe to identify and validate new biological targets. Its structure can be systematically modified to create a library of related compounds. These compounds can then be screened in various biological assays to identify those with high affinity and selectivity for a particular protein.

Once a potent and selective analog is identified, it can be used to study the function of its target protein. For example, if the compound is found to inhibit the activity of an enzyme, it can be used to probe the physiological role of that enzyme in cellular pathways. The iodinated phenyl ring also provides a handle for further chemical modifications, such as the attachment of affinity tags or fluorescent labels, to facilitate the isolation and identification of the target protein from complex biological mixtures. Benzamide derivatives have shown a wide range of biological activities, suggesting their potential to interact with various protein targets. walshmedicalmedia.commdpi.com

Applications in Chemical Biology for Modulating Protein Function

In the field of chemical biology, small molecules are powerful tools for modulating the function of proteins in real-time. nih.govresearchgate.netnih.govajwilsonresearch.comrsc.org this compound and its derivatives could potentially be developed into modulators of protein-protein interactions (PPIs). PPIs are fundamental to most cellular processes, and their dysregulation is often implicated in disease. Small molecules that can either inhibit or stabilize specific PPIs are of great interest as research tools and potential therapeutics.

The N-(4-methylcyclohexyl)benzamide scaffold provides a three-dimensional structure that could be optimized to fit into the interface between two interacting proteins, thereby disrupting their association. Conversely, it could be designed to bind to a protein in a way that promotes a conformational change, either enhancing or inhibiting its interaction with other proteins. The development of such molecular modulators would allow researchers to dissect the roles of specific PPIs in complex biological networks.

Future Directions and Emerging Avenues in Benzamide Research

Exploration of Novel Pharmacological Targets for Benzamide (B126) Scaffolds

The versatility of the benzamide scaffold allows for its interaction with a wide range of biological targets. Historically, benzamides have been successful as dopamine (B1211576) antagonists, antiemetics, and antipsychotics. However, current research is expanding into new pharmacological areas. Scientists are investigating novel targets for benzamide derivatives, including but not limited to:

Enzyme Inhibition: Targeting enzymes involved in cancer progression (e.g., histone deacetylases, kinases) and inflammatory diseases.

Ion Channel Modulation: Developing benzamides that can modulate the activity of ion channels implicated in cardiovascular and neurological disorders.

Receptor Agonism and Antagonism: Moving beyond traditional targets to explore new G-protein coupled receptors (GPCRs) and nuclear receptors.

The exploration of these novel targets is driven by an improved understanding of disease pathology and the identification of new druggable pockets in proteins where the benzamide core can be anchored.

Development of High-Throughput Screening and Lead Optimization Methodologies

To efficiently explore the vast chemical space of benzamide derivatives, high-throughput screening (HTS) methodologies are crucial. These techniques allow for the rapid screening of large compound libraries against biological targets to identify initial "hits." Following HTS, lead optimization is a critical phase where the potency, selectivity, and pharmacokinetic properties of the hit compounds are improved.

Modern lead optimization strategies for benzamides often involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzamide structure to understand how chemical changes affect biological activity.

Fragment-Based Drug Discovery (FBDD): Using smaller chemical fragments to identify binding interactions with a target, which are then grown or linked to create a more potent lead compound.

Parallel Synthesis: Employing automated synthesis platforms to rapidly generate a diverse range of benzamide analogs for testing.

These methodologies accelerate the drug discovery process, enabling researchers to more quickly identify promising benzamide-based drug candidates.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Prediction of Benzamide Bioactivity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how new benzamide compounds are designed and evaluated. beilstein-journals.org These computational tools can analyze vast datasets of chemical structures and biological activities to build predictive models. beilstein-journals.org Key applications in benzamide research include:

De Novo Design: AI algorithms can generate novel benzamide structures that are predicted to have high affinity and selectivity for a specific biological target.

Predictive Modeling: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new benzamide candidates, helping to prioritize which compounds to synthesize and test.

Virtual Screening: AI-powered virtual screening can rapidly assess millions of virtual benzamide compounds to identify those with the highest probability of being active.

By integrating AI and ML, researchers can reduce the time and cost associated with drug discovery and increase the likelihood of success. beilstein-journals.org

Investigation of Potential Polypharmacology and Off-Target Interactions through Academic Inquiry

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a growing area of interest in drug discovery. While sometimes leading to unwanted side effects, polypharmacology can also be beneficial for treating complex diseases. Academic inquiry into the polypharmacology of benzamides aims to:

Identify Off-Target Interactions: Systematically screen benzamide compounds against a broad panel of receptors, enzymes, and ion channels to identify all potential biological interactions.

Design Multi-Targeted Ligands: Intentionally design benzamides that can modulate multiple targets to achieve a desired therapeutic outcome, particularly in areas like oncology and neuropharmacology.

A thorough understanding of the polypharmacology of benzamide scaffolds is essential for developing safer and more effective medicines.

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